molecular formula C13H12N2O2S B12479031 Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate

Cat. No.: B12479031
M. Wt: 260.31 g/mol
InChI Key: QPQNYVPJKBQKPR-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is an organic compound that features a benzoate ester linked to a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with pyrimidine-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(pyrimidin-2-ylsulfanyl)methyl]benzoate
  • Methyl 4-[(pyridin-4-ylsulfanyl)methyl]benzoate
  • Methyl 4-[(pyridin-2-ylsulfanyl)methyl]benzoate

Uniqueness

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is unique due to the specific positioning of the pyrimidinylsulfanyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)11-4-2-10(3-5-11)8-18-12-6-7-14-9-15-12/h2-7,9H,8H2,1H3

InChI Key

QPQNYVPJKBQKPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2

Origin of Product

United States

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